molecular formula C17H16O6 B13798429 1-(3,4-Dimethoxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)ethane-1,2-dione CAS No. 7356-79-8

1-(3,4-Dimethoxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)ethane-1,2-dione

Cat. No.: B13798429
CAS No.: 7356-79-8
M. Wt: 316.30 g/mol
InChI Key: UKAOQGQKJJRFOX-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)ethane-1,2-dione is an organic compound that belongs to the class of phenylmethanones. These compounds are characterized by the presence of two phenyl groups attached to a central ethane-1,2-dione moiety. The presence of methoxy and hydroxy groups on the phenyl rings can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)ethane-1,2-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 4-hydroxy-3-methoxybenzaldehyde.

    Condensation Reaction: The two aldehydes undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the corresponding chalcone intermediate.

    Oxidation: The chalcone intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones.

    Reduction: Reduction reactions can convert the diketone moiety to diols.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinones.

    Reduction: Diols.

    Substitution: Substituted phenylmethanones.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)ethane-1,2-dione would depend on its specific application. For example:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity.

    Chemical Reactions: The presence of electron-donating methoxy and hydroxy groups can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-2-phenylethane-1,2-dione: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    1-(4-Hydroxy-3-methoxyphenyl)-2-phenylethane-1,2-dione: Lacks the methoxy groups, which can influence its chemical properties.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)ethane-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-21-13-7-5-11(9-15(13)23-3)17(20)16(19)10-4-6-12(18)14(8-10)22-2/h4-9,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAOQGQKJJRFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(=O)C2=CC(=C(C=C2)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281725
Record name 1-(3,4-dimethoxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7356-79-8
Record name MLS002638898
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22695
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,4-dimethoxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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